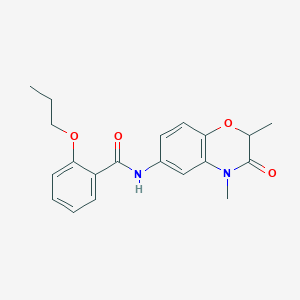

N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide

Description

Properties

IUPAC Name |

N-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-2-propoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-11-25-17-8-6-5-7-15(17)19(23)21-14-9-10-18-16(12-14)22(3)20(24)13(2)26-18/h5-10,12-13H,4,11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGHMIZFMPZSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(C(=O)N3C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide typically involves multiple steps:

Formation of the Benzoxazine Ring: The initial step often involves the cyclization of an appropriate precursor, such as 2,4-dimethylphenol, with an amide or amine under acidic or basic conditions to form the benzoxazine ring.

Introduction of the Propoxy Group: The propoxy group can be introduced via an etherification reaction, where the benzoxazine intermediate is reacted with a propyl halide in the presence of a base.

Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxazine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups in the benzoxazine ring, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Alcohols or amines, depending on the specific reduction pathway.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies often focus on its interactions with enzymes, receptors, and other biomolecules.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazine ring can participate in hydrogen bonding and hydrophobic interactions, while the benzamide moiety may enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Flumioxazin (N-(7-Fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide)

- Structural Differences :

- Flumioxazin features a 7-fluoro substitution and a propynyl group at position 4 on the benzoxazin ring, compared to the 2,4-dimethyl groups in the target compound.

- The substituent at position 6 is a cyclohexene-dicarboximide group, whereas the target compound has a 2-propoxybenzamide .

- Functional Impact: Flumioxazin is a protoporphyrinogen oxidase (PPO) inhibitor used as a pre-emergent herbicide. Its fluorine atom enhances lipophilicity and environmental persistence, while the propynyl group may contribute to binding specificity .

N-(4-Ethyl-7-Fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(Methylsulfonyl)-2-nitrobenzamide ()

- Structural Differences :

- The benzoxazin ring here has a 4-ethyl and 7-fluoro substitution, contrasting with the target’s 2,4-dimethyl groups.

- The substituent is a 4-(methylsulfonyl)-2-nitrobenzamide , differing from the target’s 2-propoxybenzamide .

- Functional Impact :

- The nitro and methylsulfonyl groups are strong electron-withdrawing moieties, which may enhance binding to electron-rich enzyme active sites. This contrasts with the propoxy group in the target compound, which is electron-donating and could influence pharmacokinetic properties like metabolic stability .

2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid (CAS 1092352-50-5; )

- Structural Differences :

- Shares the 2,4-dimethyl-3-oxo-benzoxazin core with the target compound but replaces the 6-position benzamide with a 7-carboxylic acid .

- This compound may serve as a synthetic intermediate or metabolite .

4-Methyl-6-(Methylsulfanyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(Thiophen-2-yl)pyrimidine-5-carboxamide ()

- Structural Differences :

- The substituent is a pyrimidine-carboxamide with methylsulfanyl and thiophene groups, unlike the target’s 2-propoxybenzamide .

- This contrasts with the simpler propoxybenzamide in the target compound .

2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(Trifluoromethyl)benzyl]benzenecarboxamide ()

- Structural Differences :

- The benzoxazin ring is linked via a carbonyl to a benzamide substituted with a trifluoromethylbenzyl group.

- Functional Impact :

Key Research Findings and Implications

- Substituent Effects :

- Mode of Action :

- Synthetic Utility :

- Compounds like the carboxylic acid derivative () highlight the benzoxazin core’s versatility as a scaffold for further functionalization .

Biological Activity

N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide is a synthetic compound that belongs to the class of benzoxazines. This compound has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a benzoxazine ring and an amide functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | [TBD] |

The biological activity of this compound can be attributed to its interaction with various molecular targets within the body. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The precise mechanism remains under investigation but is thought to involve modulation of protein interactions and enzymatic activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

-

Inhibition of Tumor Growth : In vitro studies demonstrated that derivatives of benzoxazine compounds inhibited the proliferation of various cancer cell lines.

- Case Study : A study on related benzoxazine derivatives showed a reduction in cell viability in breast cancer cell lines (MCF7) by approximately 70% at a concentration of 10 µM after 48 hours of treatment.

Antimicrobial Activity

The compound also shows potential antimicrobial properties against a range of pathogens.

-

Bacterial Inhibition : Testing against common bacterial strains revealed that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Table 1: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate a moderate safety profile with no significant acute toxicity observed in animal models at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation of benzoxazine precursors (e.g., 3-oxo-1,4-benzoxazin-6-amine derivatives) with substituted benzamides. Key steps include:

- Precursor activation : Use of coupling agents like EDCI/HOBt for amide bond formation under anhydrous conditions .

- Temperature control : Reactions often proceed at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and yield .

- Purification : Column chromatography or recrystallization is employed, monitored by TLC and confirmed via NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms the benzoxazine core (e.g., characteristic peaks for oxazine ring protons at δ 4.2–4.8 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray diffraction : Resolves crystal packing and confirms stereochemistry, often refined using SHELXL .

Q. What are the reported biological activities of structurally analogous benzoxazine derivatives?

Similar compounds exhibit antifungal, anticancer, and anti-inflammatory properties. For example:

- Anticancer activity : Inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets .

- Antifungal effects : Disruption of ergosterol biosynthesis in fungal cell membranes .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the benzoxazine core be addressed?

Regioselectivity issues arise during cyclization steps. Strategies include:

- Catalytic control : Use of Lewis acids (e.g., ZnCl₂) to direct oxazine ring closure .

- Protecting groups : Temporary protection of reactive amines to prevent undesired side reactions .

- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yield and selectivity .

Q. What computational methods are validated for predicting physicochemical properties of benzoxazine derivatives?

Q. How should researchers resolve discrepancies in reported bioactivities of benzoxazine derivatives?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

- Standardized assays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity) .

- Purity validation : HPLC ≥95% purity thresholds and batch-to-batch consistency checks .

- Meta-analysis : Cross-reference multiple studies to identify structure-activity trends .

Q. What crystallographic refinement protocols are recommended for benzoxazine derivatives using SHELXL?

- Data collection : High-resolution (<1.0 Å) datasets at synchrotron facilities reduce thermal motion artifacts .

- Refinement steps : Sequential adjustment of positional/displacement parameters, followed by Hirshfeld atom refinement (HAR) for hydrogen atom accuracy .

- Validation : R-factor convergence (<5%) and PLATON checks for missed symmetry .

Q. How can structure-activity relationship (SAR) studies optimize benzoxazine derivatives for enhanced bioactivity?

- Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF₃) at the 6-position increases metabolic stability .

- Scaffold hopping : Replacing the oxazine ring with azepine or thiazine moieties alters target selectivity .

- Prodrug design : Esterification of the amide group improves bioavailability .

Methodological Considerations

Q. What experimental approaches elucidate the mechanism of action against enzymatic targets?

Q. How are environmental persistence and ecotoxicity profiles assessed for benzoxazine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.